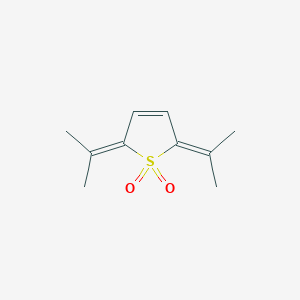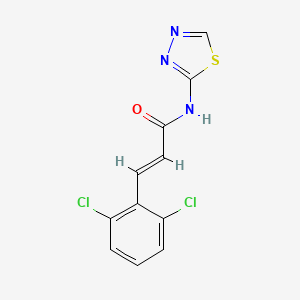
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, also known as DMTSO, is a sulfone compound that has been widely used in scientific research. It has unique properties that make it an ideal solvent for a variety of biochemical and physiological experiments.
Mecanismo De Acción
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has a unique mechanism of action that makes it an ideal solvent for biochemical and physiological experiments. It has a high dielectric constant, which allows it to solvate polar molecules and ions. It also has a low nucleophilicity, which makes it less likely to react with other molecules. This combination of properties makes it an ideal solvent for a variety of experiments.
Biochemical and Physiological Effects:
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has several advantages for lab experiments. It is an excellent solvent for a variety of experiments, and its unique properties make it ideal for solvating polar molecules and ions. It is also relatively non-toxic and has low volatility, which makes it easy to handle. However, there are also some limitations to using 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. It can react with some molecules, and it may interfere with some experiments due to its unique properties.
Direcciones Futuras
There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide. One area of research is to further investigate its antioxidant and anti-inflammatory properties, and to explore its potential as a therapeutic agent for a variety of diseases. Another area of research is to investigate its potential as a reducing agent in chemical reactions, and to explore its use in organic synthesis. Additionally, there is potential for research on the use of 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide as a solvent for other types of experiments, such as electrochemistry and photochemistry.
Conclusion:
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide is a unique compound that has been widely used in scientific research. Its unique properties make it an ideal solvent for a variety of biochemical and physiological experiments. It has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for research on 2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide, and its potential as a therapeutic agent for a variety of diseases is particularly promising.
Métodos De Síntesis
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide can be synthesized using a variety of methods, including oxidation of 2,5-bis(1-methylethylidene)thiophene, reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide, and reaction of 2,5-bis(1-methylethylidene)thiophene with sulfur trioxide. However, the most commonly used method is the reaction of 2,5-bis(1-methylethylidene)thiophene with dimethyl sulfoxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2,5-bis(1-methylethylidene)-2,5-dihydrothiophene 1,1-dioxide has been widely used in scientific research due to its unique properties. It is an excellent solvent for a variety of biochemical and physiological experiments, including protein crystallography, nuclear magnetic resonance spectroscopy, and mass spectrometry. It can also be used as a reagent in organic synthesis and as a reducing agent in chemical reactions.
Propiedades
IUPAC Name |
2,5-di(propan-2-ylidene)thiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7(2)9-5-6-10(8(3)4)13(9,11)12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLQUJSTFBUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C(C)C)S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355243 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17113-41-6 |
Source


|
| Record name | ST50990768 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)




![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)